Structural Uniqueness: 6-Phenyl Substitution Distinguishes the Target Compound from All Commercially Available 5-Hydroxyindole-3-Carboxylate Building Blocks
Among commercially cataloged 5-hydroxyindole-3-carboxylate esters, the overwhelming majority carry substituents exclusively at N1 (e.g., H, methyl, benzyl) and C2 (e.g., methyl, phenylthiomethyl, benzyl), with the C6 position remaining unsubstituted hydrogen. The target compound is the only cataloged variant bearing a phenyl group at C6 in combination with N1-benzyl, C2-methyl, C5-hydroxy, and C3-ethyl ester . This 6-phenyl substitution is not present in ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 7598-91-6; Sigma-Aldrich catalog), ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate (TCMDC-125483), or even the 1-benzyl analog without 6-phenyl (CAS 63746-08-6). No peer-reviewed publication has yet characterized the biological consequences of this specific substitution combination .
| Evidence Dimension | C6 substitution pattern — presence versus absence of aryl group |
|---|---|
| Target Compound Data | 6-Phenyl substituent present; C₂₆H₂₃NO₃; MW 397.47 g/mol; clogP ~5.7 (predicted) |
| Comparator Or Baseline | Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 63746-08-6): 6-H; C₁₉H₁₉NO₃; MW 309.36 g/mol; clogP ~3.8 (predicted) |
| Quantified Difference | ΔMW = +88.11 g/mol; ΔclogP ≈ +1.9 log units; additional phenyl ring with extended π-surface and steric bulk |
| Conditions | Structural comparison based on catalog CAS entries and computational property prediction; no experimental head-to-head comparison available |
Why This Matters
The 6-phenyl group introduces steric and electronic features absent from all standard analogs, enabling unique applications in SAR exploration, fragment-based screening library design, and scaffold-hopping campaigns that cannot be served by simpler congeners.
